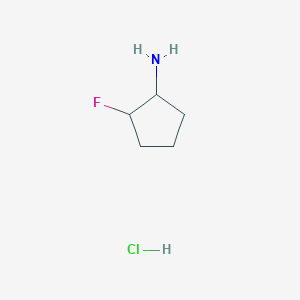

2-Fluorocyclopentan-1-amine hydrochloride

Description

Significance of Fluorinated Cycloamines in Chemical Sciences

The introduction of fluorine into organic molecules, particularly in pharmacologically active compounds, is a widely used strategy in medicinal chemistry. Fluorine's high electronegativity and small atomic size can significantly alter a molecule's physical, chemical, and biological properties. mdpi.com This strategic placement of fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. mdpi.com

Overview of Research Trajectories for 2-Fluorocyclopentan-1-amine (B12102073) Hydrochloride

2-Fluorocyclopentan-1-amine hydrochloride and its isomers are primarily utilized as specialized building blocks in the synthesis of novel compounds for drug discovery. nih.gov While specific, detailed research publications on this particular compound are not abundant, its role can be understood through its classification as a fluorinated cycloalkyl building block and by examining patent literature where it is cited as a reactant.

The general research trajectory for compounds like this compound involves its incorporation into larger, more complex molecules that are then evaluated for biological activity. For instance, fluorinated cyclopropylmethylamines have been designed and synthesized for their potential as selective serotonin (B10506) 5-HT2C receptor agonists. Current time information in Beirut, LB, LB. This suggests that related fluorinated cycloalkylamines, including the cyclopentane (B165970) variant, are explored for their potential to interact with various biological targets. The PubChem database indicates that patents are associated with the chemical structure of 2-fluorocyclopentan-1-amine, pointing to its use in the development of proprietary compounds. nih.gov These compounds are often investigated for a wide range of therapeutic areas.

The table below provides key physicochemical properties for 2-Fluorocyclopentan-1-amine and its hydrochloride salt, which are essential for its application in chemical synthesis.

| Property | Value | Source |

| 2-Fluorocyclopentan-1-amine | ||

| Molecular Formula | C₅H₁₀FN | nih.gov |

| Molecular Weight | 103.14 g/mol | nih.gov |

| InChIKey | SYDPJQJXMGPZQF-UHFFFAOYSA-N | nih.gov |

| This compound | ||

| Molecular Formula | C₅H₁₁ClFN | mdpi.com |

| Molecular Weight | 139.6 g/mol | mdpi.com |

| Melting Point | 184 °C (for (1R,2S)-isomer) | mdpi.com |

Different stereoisomers of this compound are available, each with a unique CAS Registry Number. The stereochemistry of these building blocks is crucial as it dictates the three-dimensional structure of the final synthesized molecule, which is critical for its biological activity.

| Isomer | CAS Registry Number |

| (1S,2S)-2-fluorocyclopentan-1-amine hydrochloride | 223756-94-3 |

| (1S,2R)-2-fluorocyclopentan-1-amine hydrochloride | 932706-27-9 |

| (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride | 1955474-71-1 |

| trans-2-fluorocyclopentan-1-amine hydrochloride | 2125943-82-8 |

Historical Context of Cyclopentane-Derived Amine Scaffolds in Organic Synthesis

The cyclopentane ring is a common structural motif found in a wide array of natural products and biologically active compounds. Historically, the synthesis of substituted cyclopentanes has been a significant area of research in organic chemistry. Various synthetic strategies, including cycloaddition reactions and cycloisomerization of dienes, have been developed to construct this five-membered carbocyclic system.

Cyclopentylamine (B150401) derivatives, in particular, have been recognized for their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, a patent from 1986 describes the production of cyclopentylamine from tetrahydrofurfurylamine, highlighting its use as a synthetic intermediate for medicines and other chemical products. nih.gov More recent research continues to explore new methods for the synthesis of substituted cyclopentylamines due to their importance in drug discovery. The development of methods for the stereocontrolled synthesis of highly substituted cyclopentane cores is an active area of research, driven by the need for novel drug candidates.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXOEOALNHXCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluorocyclopentan 1 Amine Hydrochloride

Stereoselective Synthesis of 2-Fluorocyclopentan-1-amine (B12102073) Hydrochloride Isomers

The precise arrangement of atoms in space is crucial for the biological activity of many pharmaceutical compounds. Consequently, the stereoselective synthesis of 2-Fluorocyclopentan-1-amine hydrochloride, which can exist as multiple stereoisomers, is of paramount importance.

Diastereoselective Synthetic Strategies for this compound

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities. One notable approach involves the fluorination of chiral enamides. This method has been shown to be highly π-facial selective and regioselective. nih.gov The reaction proceeds with an enantioselective fluorination at the electron-rich enamide olefin using reagents like Selectfluor™ or N-fluoro-benzenesulfonimide (NFSI), followed by the trapping of the resulting β-fluoro-iminium cationic intermediate with water. nih.gov The N,O-hemiacetal formed can then be oxidized to yield chiral α-fluoro-imides. nih.gov This strategy provides a pathway to optically enriched 2-fluorocyclohexanone, demonstrating its utility in creating specific diastereomers. nih.gov

Another strategy involves the organocatalytic Robinson annulation. A one-pot fluorination and cinchona alkaloid amine-promoted organocatalytic Robinson sequence has been developed for the asymmetric synthesis of fluorocyclohexenones. mdpi.com This method can establish two stereocenters during the Michael addition step, affording fluorinated cyclohexanones with high diastereoselectivity (up to 20:1 dr) and enantioselectivity (up to 99% ee). mdpi.com

Enantioselective Approaches to this compound

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. This is particularly critical in drug development, as different enantiomers can have vastly different biological effects.

Enzymatic methods offer a powerful and highly selective approach to obtaining enantiomerically pure compounds. A key strategy is the enzymatic deracemization of racemic 2-fluorocyclopentan-1-ols, which are precursors to the target amine. arkat-usa.org This process utilizes lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (PCL), in organic media with an acylating agent. arkat-usa.org

The principle behind this method is the kinetically controlled deracemization, where the enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted. arkat-usa.org This allows for the separation of the two enantiomers. For example, the biocatalytic acetylation of racemic cis-2-fluorocyclopentan-1-ols is (R)-selective, leading to the formation of (1R,2S)-acetates and leaving behind (1S,2R)-unreacted alcohols. arkat-usa.org Similarly, for trans-2-fluorocyclopentan-1-ols, (1R,2R)-acetates and (1S,2S)-unreacted alcohols are produced. arkat-usa.org

These optically pure 2-fluorocyclopentan-1-ols can then be converted into the corresponding 2-fluorocyclopentan-1-amines via the Mitsunobu reaction with phthalimide, followed by hydrolysis with hydrochloric acid. arkat-usa.org This conversion proceeds with an inversion of configuration at the carbon atom bearing the hydroxyl group, transforming, for example, a trans-fluorocyclopentanol into a cis-aminofluorocyclopentane hydrochloride with high enantiomeric excess (ee). arkat-usa.org

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Alcohol |

|---|---|---|---|---|

| cis-2-Fluorocyclopentan-1-ol | Lipase | (1R,2S)-acetate | >95% | >95% ((1S,2R)-alcohol) |

| trans-2-Fluorocyclopentan-1-ol | Lipase | (1R,2R)-acetate | >95% | >95% ((1S,2S)-alcohol) |

Asymmetric organocatalysis and metal-catalyzed reactions provide powerful alternatives to enzymatic methods for the enantioselective synthesis of fluorinated compounds. Organocatalytic α-fluorination of aldehydes and ketones is a well-established strategy for constructing fluorinated chiral centers. beilstein-journals.orgnih.gov For instance, the enantioselective α-fluorination of racemic α-chloroaldehydes using a chiral organocatalyst can yield α-chloro-α-fluoroaldehydes with high enantioselectivity through a process involving kinetic resolution of the starting material. beilstein-journals.orgnih.gov

The merger of two distinct chiral catalytic cycles, such as chiral anion phase-transfer catalysis to activate a fluorinating agent like Selectfluor and enamine catalysis using a protected amino acid, has been successfully applied to the direct asymmetric fluorination of α-substituted cyclohexanones. nih.gov This dual-catalysis approach allows for the generation of quaternary fluorine-containing stereocenters with high enantioselectivity. nih.gov

Metal-catalyzed approaches, while not as extensively detailed for this specific compound in the provided context, are a cornerstone of modern asymmetric synthesis and represent a viable avenue for the enantioselective fluorination of precursors to this compound.

Novel Precursor Chemistry and Reaction Pathways in this compound Synthesis

Innovation in synthetic chemistry often stems from the development of novel precursors and reaction pathways. In the context of this compound synthesis, the use of chiral enamides as precursors for diastereoselective fluorination represents a significant advancement. nih.gov The subsequent conversion of the fluorinated intermediates to the desired amine demonstrates a new synthetic route.

Furthermore, the enantioselective synthesis of 2-substituted bicyclo[1.1.1]pentanes (BCPs) through the cycloaddition of bicyclo[1.1.0]butanes with imines, catalyzed by a chiral Brønsted acid, showcases a novel approach to creating structurally unique and medicinally relevant molecules. nih.gov While not directly applied to this compound in the provided information, this methodology highlights the potential for developing new precursors and pathways for related compounds. The strategy involves a nitrogen-atom insertion-and-deletion sequence, which could potentially be adapted for the synthesis of complex amines. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov The enzymatic synthesis of this compound aligns well with several of these principles.

Catalysis: Enzymatic reactions utilize biocatalysts, which are highly selective and efficient, reducing the need for stoichiometric reagents and minimizing byproducts. nih.gov

Less Hazardous Chemical Syntheses: Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), avoiding the use of harsh and toxic reagents often required in traditional chemical synthesis. nih.govmdpi.com

Design for Energy Efficiency: The mild operating conditions of enzymatic reactions significantly reduce the energy requirements of the process. nih.gov

Reduce Derivatives: While the enzymatic route described involves a protection/deprotection sequence (phthalimide), the high efficiency and selectivity of the enzymatic step can outweigh this drawback. arkat-usa.orgnih.gov The development of direct amination methods could further enhance the greenness of the synthesis.

The use of recoverable protecting groups, such as 3,4-diphenylmaleic anhydride (B1165640) for the synthesis of primary amines, represents another green chemistry strategy that could be applicable. rsc.org This approach improves atom economy by allowing for the recycling of the protecting agent. rsc.org Additionally, the use of water as a solvent, as seen in some enzymatic hydrolysis steps, is a key aspect of green chemistry. mdpi.com

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Catalysis | Use of lipases for selective acylation. arkat-usa.org |

| Less Hazardous Chemical Syntheses | Enzymatic reactions in aqueous or mild organic media. arkat-usa.orgmdpi.com |

| Design for Energy Efficiency | Reactions conducted at or near room temperature. arkat-usa.orgmdpi.com |

| Reduce Derivatives | Potential for direct amination or use of recoverable protecting groups. nih.govrsc.org |

Stereochemical and Conformational Elucidation of 2 Fluorocyclopentan 1 Amine Hydrochloride

Determination of Absolute Configuration of 2-Fluorocyclopentan-1-amine (B12102073) Hydrochloride Stereoisomers

2-Fluorocyclopentan-1-amine hydrochloride possesses two chiral centers at the C1 and C2 positions, which results in the existence of four distinct stereoisomers: the enantiomeric pair (1R,2R) and (1S,2S), and the diastereomeric pair (1R,2S) and (1S,2R). The definitive assignment of the absolute configuration for each of these isomers is a foundational step in its complete chemical characterization.

A primary method for establishing absolute configuration is through stereospecific synthesis, starting from a chiral precursor whose own absolute stereochemistry is already known. This approach allows for a controlled synthesis pathway where the stereochemical outcome is predetermined, thus yielding a specific enantiomer or diastereomer of the final product.

For unambiguous determination, single-crystal X-ray crystallography stands as the gold standard. nih.gov This technique involves directing X-rays at a single, well-ordered crystal of one of the stereoisomers. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional map of electron density, which reveals the precise spatial arrangement of every atom in the molecule. nih.gov This provides definitive proof of the absolute configuration (e.g., (1S,2R)) and also reveals detailed information about bond lengths and angles within the crystal lattice. nih.gov

Conformational Analysis of the Cyclopentane (B165970) Ring in this compound

The cyclopentane ring is inherently non-planar, a characteristic that minimizes torsional strain from eclipsing C-H bonds that would be present in a flat structure. libretexts.orglibretexts.org It predominantly adopts two puckered, low-energy conformations: the 'envelope' (Cₛ symmetry) and the 'twist' or 'half-chair' (C₂ symmetry). masterorganicchemistry.comstackexchange.com In an unsubstituted cyclopentane, the energy difference between these two forms is minimal, leading to a rapid interconversion process known as pseudorotation. stackexchange.comresearchgate.net

In the envelope conformation, four carbon atoms are coplanar, while the fifth is puckered out of this plane, resembling a flap. dalalinstitute.com This arrangement alleviates some torsional strain but still contains eclipsed interactions. libretexts.orgyoutube.com The twist conformation has two adjacent atoms puckered in opposite directions from the plane of the other three, further reducing torsional strain. The introduction of substituents, such as in this compound, disrupts the energy balance between these conformers, making one more stable than the other. stackexchange.com Theoretical calculations are often employed to determine the geometries and relative energies of the most stable conformers. auremn.org.br

Influence of Fluorine Substitution and Amine Protonation on this compound Conformation

The conformational landscape of the cyclopentane ring is significantly shaped by the electronic and steric properties of the fluorine atom and the protonated amine group (-NH₃⁺).

The fluorine atom, despite its small size, is highly electronegative. This leads to stereoelectronic effects, most notably the gauche effect, where a conformation with vicinal fluorine and another electronegative group in a gauche orientation (approximately 60° dihedral angle) is favored over the anti orientation. wikipedia.orgchemeurope.com This preference is often explained by a stabilizing hyperconjugation interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital. wikipedia.orgrsc.org

The protonated amine group, as a hydrochloride salt, is sterically demanding and will strongly favor an equatorial or pseudo-equatorial position on the ring to minimize steric clashes with other ring atoms. The interplay between the steric demands of the bulky -NH₃⁺ group and the stereoelectronic preferences of the fluorine atom dictates the final, most stable conformation of the molecule. d-nb.infost-andrews.ac.uk For example, in the trans isomers, a conformation that places the large ammonium (B1175870) group in a pseudo-equatorial position to reduce steric strain would be favored.

Spectroscopic Techniques for Stereochemical and Conformational Research of this compound

A combination of spectroscopic methods is essential for a comprehensive analysis of the stereochemistry and conformational behavior of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique. ¹H NMR provides data on proton-proton coupling constants (³JHH), which are directly related to the dihedral angles between them via the Karplus equation, offering insight into the ring's pucker. auremn.org.br ¹³C NMR helps to identify the number of unique carbon environments, confirming the presence of different stereoisomers. Crucially, ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. wikipedia.orghuji.ac.il The ¹⁹F chemical shift and its coupling constants to nearby protons (JHF) are powerful probes for conformational analysis and distinguishing between stereoisomers. nih.govrsc.orgrsc.org

Vibrational Spectroscopy (Infrared and Raman) : Both Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule. mdpi.com Specific functional groups, like the C-F and C-N bonds, have characteristic stretching and bending frequencies. These frequencies are sensitive to changes in molecular conformation; for instance, the C-F stretching frequency can differ between axial and equatorial positions. aip.orgacs.orgustc.edu.cn Therefore, vibrational spectra can be used to identify the preferred conformation in different states (solid, liquid, or in solution). mdpi.com

X-ray Crystallography : As stated previously, single-crystal X-ray diffraction provides the most definitive and precise structural data, including bond lengths, bond angles, and the absolute configuration in the solid state. nih.gov This yields a static, high-resolution picture of the molecule's most stable conformation within the crystal.

Interactive Table: Key Spectroscopic Methods and Their Contributions

This interactive table summarizes the primary applications of different spectroscopic techniques in the study of this compound.

| Spectroscopic Technique | Primary Information Yielded | Specific Application for this Compound |

|---|---|---|

| ¹H NMR | Connectivity, Relative Stereochemistry, Dihedral Angles | Determination of relative stereochemistry (cis/trans) and ring conformation through ³JHH coupling constants. |

| ¹³C NMR | Number of unique carbon environments | Distinguishing between different stereoisomers and confirming molecular symmetry. |

| ¹⁹F NMR | Electronic environment of fluorine, Coupling constants | Highly sensitive probe for conformational analysis; JHF couplings provide structural constraints. wikipedia.orgrsc.org |

| Infrared (IR) & Raman | Vibrational modes of functional groups | Identifying conformational isomers based on shifts in C-F and N-H vibrational frequencies. nih.gov |

| X-ray Crystallography | Absolute configuration, Solid-state conformation | Unambiguous determination of the absolute stereochemistry and precise 3D structure. nih.gov |

Reactivity Profiles and Derivatization Chemistry of 2 Fluorocyclopentan 1 Amine Hydrochloride

Reactivity of the Amine Functional Group in 2-Fluorocyclopentan-1-amine (B12102073) Hydrochloride

The chemical reactivity of 2-Fluorocyclopentan-1-amine hydrochloride is dominated by its primary amine functional group. As the compound is a hydrochloride salt, the amine exists in its protonated, non-nucleophilic ammonium (B1175870) form. libretexts.org To engage in nucleophilic reactions, the free amine must be liberated, typically by treatment with a non-nucleophilic base. mnstate.edu Once deprotonated, the primary amine acts as a potent nucleophile, readily participating in a variety of classical amine reactions. libretexts.org

Key reactions involving the amine group include acylation, alkylation, and sulfonylation.

Acylation: The free amine reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. mnstate.edu The presence of a base is required to neutralize the HCl generated during the reaction. mnstate.edu

Alkylation: As a nucleophile, the amine can attack alkyl halides in an SN2 reaction to form secondary amines. However, this reaction is often difficult to control, as the resulting secondary amine can be more nucleophilic than the primary starting material, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium salts. mnstate.edumsu.edu Using a large excess of the initial amine can favor monoalkylation. mnstate.edu

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields sulfonamides. libretexts.orgmsu.edu This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu The resulting sulfonamide from a primary amine is acidic and soluble in the aqueous base. msu.edu

Reaction with Carbonyls: Primary amines react with aldehydes and ketones under controlled pH conditions (typically around pH 5) to form imines, also known as Schiff bases. libretexts.org This reaction is reversible and involves the elimination of a water molecule. libretexts.orgmnstate.edu

| Reaction Type | Reagent Class | Product | General Conditions |

|---|---|---|---|

| Acylation | Acid Chlorides (R-COCl) | N-(2-fluorocyclopentyl)amide | Presence of a base (e.g., pyridine, triethylamine) to neutralize HCl |

| Alkylation | Alkyl Halides (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Excess amine favors monosubstitution; excess alkyl halide leads to polyalkylation |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N-(2-fluorocyclopentyl)sulfonamide | Alkaline conditions (e.g., NaOH) |

| Imine Formation | Aldehydes (R-CHO) or Ketones (R₂C=O) | Imine (Schiff Base) | Acid-catalyzed, typically pH 4-5; removal of water drives equilibrium |

Stability and Reactivity of the Carbon-Fluorine Bond within this compound

The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, a defining feature that dictates the stability of this compound. wikipedia.org This exceptional strength is a result of the high bond dissociation energy (BDE) of the C-F bond, which can be up to 130 kcal/mol (approximately 480-526 kJ/mol). wikipedia.orgalfa-chemistry.comalfa-chemistry.comnih.gov The bond's strength arises from the significant electronegativity difference between carbon and fluorine, which creates a highly polarized and short bond with partial ionic character. wikipedia.orgalfa-chemistry.comalfa-chemistry.com

This inherent stability renders the C-F bond in fluoroalkanes chemically inert under most standard organic synthesis conditions. alfa-chemistry.comalfa-chemistry.com It is resistant to oxidation, hydrolysis, and attack by many acids and bases. alfa-chemistry.com Consequently, the fluorine atom in this compound is not a good leaving group in nucleophilic substitution reactions, distinguishing it sharply from its heavier halogen counterparts (Cl, Br, I). alfa-chemistry.com

While highly stable, the C-F bond is not completely unreactive. Cleavage can be achieved under specific and often harsh conditions:

Metalloenzymes: Certain enzymes, such as cytochrome P450 and various oxygenases, are capable of catalyzing the cleavage of C-F bonds in specific substrates, though this is a specialized biocatalytic process. nih.gov

Highly Reactive Reagents: Low-valent magnesium reagents have been shown to activate sp³ C-F bonds in fluoroalkanes, leading to the formation of organomagnesium reagents that can then react with electrophiles. nih.gov

Nucleophilic Aromatic Substitution (SNAr): In polyfluoroarenes, where the ring is highly electron-deficient, nucleophilic attack and displacement of a fluoride (B91410) ion are possible. nih.gov However, this reactivity is characteristic of activated aromatic systems and is not directly applicable to the saturated C(sp³)-F bond in 2-Fluorocyclopentan-1-amine.

| Bond (CH₃-X) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity as Leaving Group |

|---|---|---|

| C-F | 115 | Lowest |

| C-Cl | 83.7 | Moderate |

| C-Br | 72.1 | High |

| C-I | 57.6 | Highest |

Data sourced from reference wikipedia.org.

Regioselective and Stereoselective Functionalization of this compound

Functionalization of this compound is dominated by the reactivity of the amine group, making derivatization inherently regioselective at the nitrogen atom. Due to the inertness of the C-F and C-H bonds on the cyclopentane (B165970) ring, reactions overwhelmingly occur at the nucleophilic amine. libretexts.org

Stereoselectivity in the functionalization of this molecule is dictated by the pre-existing stereochemistry of the starting material. 2-Fluorocyclopentan-1-amine exists as distinct stereoisomers, defined by the relative orientation (cis or trans) of the fluorine and amine substituents on the cyclopentane ring. nih.gov The common isomers available include:

(1R,2S)-2-fluorocyclopentan-1-amine (cis isomer)

(1S,2R)-2-fluorocyclopentan-1-amine (cis isomer) accelachem.com

(1R,2R)-2-fluorocyclopentan-1-amine (trans isomer) nih.gov

(1S,2S)-2-fluorocyclopentan-1-amine (trans isomer)

When these stereochemically defined isomers undergo reaction at the amine group (e.g., acylation, sulfonylation), the stereocenters on the cyclopentane ring (C1 and C2) are not affected. The reaction proceeds with retention of the original configuration, meaning the stereochemical integrity of the fluorinated ring is preserved in the product. Therefore, the synthesis is highly stereoselective , as the stereochemistry of the product is directly determined by the chosen starting isomer. For instance, acylating (1R,2S)-2-fluorocyclopentan-1-amine will exclusively yield the (1R,2S) N-acylated product. This allows for the synthesis of stereochemically pure, complex molecules.

| Isomer Name | CAS Number | Relative Stereochemistry |

|---|---|---|

| (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride | 1955474-71-1 | cis |

| trans-2-fluorocyclopentan-1-amine hydrochloride | 2125943-82-8 | trans |

| (1S,2S)-2-fluorocyclopentan-1-amine hydrochloride | 223756-94-3 | trans |

| (1R,3R)-3-Fluorocyclopentan-1-amine hydrochloride* | 2567489-50-1 | trans |

*Note: A constitutional isomer, 3-Fluorocyclopentan-1-amine, is also available and presents different stereochemical possibilities. sigmaaldrich.com Data sourced from references sigmaaldrich.comchem-contract.com.

Synthesis of Complex Molecular Architectures from this compound as a Building Block

This compound is a valuable building block in discovery chemistry, particularly for the synthesis of novel pharmaceuticals and agrochemicals. nih.govenamine.net The incorporation of small, fluorinated aliphatic rings is a modern strategy in medicinal chemistry aimed at improving a molecule's physicochemical properties. namiki-s.co.jp The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. enamine.net

As a building block, the compound provides a rigid, three-dimensional, fluorinated scaffold that can be elaborated into more complex molecular architectures. The synthetic utility stems from the regioselective reactivity of the amine handle, which allows for its covalent attachment to other molecular fragments. mnstate.edu

The general strategy involves using the derivatization reactions outlined in section 4.1 to connect the fluorocyclopentyl motif to other structures. For example, reacting two equivalents of a stereochemically pure fluorinated amine with a bifunctional acylating agent, such as terephthaloyl chloride, can lead to the formation of larger, symmetrical molecules with two fluorinated rings. nih.gov This approach allows chemists to systematically explore the impact of the fluorinated scaffold on the biological activity of a lead compound. The stability of the C-F bond ensures that the fluorinated motif is retained throughout subsequent synthetic steps and upon metabolic processing in a biological system. alfa-chemistry.com

| Building Block | Linking Reagent Type | Example Linking Reagent | Resulting Complex Architecture |

|---|---|---|---|

| 2-Fluorocyclopentan-1-amine | Diacyl Chloride | Terephthaloyl chloride | Bis-amide containing two fluorocyclopentyl rings |

| 2-Fluorocyclopentan-1-amine | Carboxylic Acid | A complex, drug-like carboxylic acid | Amide-linked conjugate with a fluorinated scaffold |

| 2-Fluorocyclopentan-1-amine | Isocyanate | An aliphatic or aromatic isocyanate | Urea derivative incorporating the fluorocyclopentyl group |

Role of 2 Fluorocyclopentan 1 Amine Hydrochloride As a Chiral Scaffold in Chemical Synthesis

Utilization in Asymmetric Catalysis and Synthesis of Enantioenriched Compounds

Chiral primary amines are fundamental tools in asymmetric catalysis, serving as precursors to chiral ligands for metal-catalyzed reactions or acting directly as organocatalysts. 2-Fluorocyclopentan-1-amine (B12102073) hydrochloride, possessing a defined stereochemistry, has the potential to be a valuable component in the synthesis of enantioenriched compounds. The amine functionality can be readily transformed into a variety of catalytic species.

Derivatives of 2-fluorocyclopentan-1-amine can be employed as chiral ligands for transition metals like rhodium, palladium, or iridium in asymmetric hydrogenation, C-C bond formation, and cyclopropanation reactions. The presence of the fluorine atom can influence the electronic properties of the metal center, potentially enhancing catalytic activity and enantioselectivity.

Furthermore, chiral primary amines are well-established organocatalysts, operating through enamine or iminium ion intermediates. While specific studies detailing the use of 2-fluorocyclopentan-1-amine hydrochloride as a primary organocatalyst are not extensively documented, its structural motifs suggest potential applications in a range of asymmetric transformations. For instance, it could catalyze asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions, providing access to optically pure products. The fluorinated cyclopentyl backbone would offer a unique steric and electronic environment around the catalytic site, potentially leading to high levels of stereocontrol. A significant advantage of using a single chiral catalyst is the ability to potentially access both enantiomers of a product by simply modifying reaction conditions or the choice of reagents, a concept known as a reagent-controlled enantioselectivity switch. acs.org

Table 1: Potential Asymmetric Reactions Catalyzed by Chiral Primary Amine Derivatives

| Reaction Type | Role of Chiral Amine | Potential Product |

| Michael Addition | Organocatalyst (Enamine formation) | Enantioenriched 1,5-dicarbonyl compounds |

| Aldol Reaction | Organocatalyst (Enamine formation) | Enantioenriched β-hydroxy ketones/aldehydes |

| Mannich Reaction | Organocatalyst (Iminium ion formation) | Enantioenriched β-amino ketones/esters |

| Asymmetric Fluorination | Chiral Ligand or Organocatalyst | Enantioenriched α-fluoro carbonyl compounds |

| Asymmetric Hydrogenation | Precursor to Chiral Ligand | Enantioenriched alkanes, alcohols, or amines |

Integration into Cyclic and Polycyclic Molecular Frameworks

The rigid, chiral scaffold of this compound is an excellent starting point for the synthesis of complex cyclic and polycyclic molecular frameworks. The primary amine serves as a versatile handle for the construction of new rings through various annulation strategies.

Derivatization of the amine allows for the introduction of functionalities that can participate in intramolecular cyclization reactions. For example, acylation of the amine with a suitable substrate could be followed by a Friedel-Crafts-type reaction to construct fused aromatic or heteroaromatic rings. Similarly, intramolecular Heck reactions, radical cyclizations, or ring-closing metathesis on appropriately functionalized derivatives of 2-fluorocyclopentan-1-amine can lead to a diverse array of polycyclic structures. The synthesis of fused polycyclic 1,6-naphthyridin-4-amines has been demonstrated through an acid-mediated intramolecular cycloaromatisation, a strategy that could potentially be adapted for derivatives of our target scaffold. researchgate.net

The defined stereochemistry of the starting material allows for the synthesis of these complex architectures with a high degree of stereocontrol, which is crucial for applications in medicinal chemistry and materials science. The fluorine atom on the cyclopentane (B165970) ring can also influence the conformational preferences of the resulting polycyclic system, further refining its three-dimensional shape.

Table 2: Synthetic Strategies for Polycycle Construction from Cyclic Amines

| Cyclization Strategy | Description | Resulting Framework |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. | Tetrahydroisoquinolines, β-carbolines |

| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. | Dihydroisoquinolines |

| Intramolecular Heck Reaction | Palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. | Fused or bridged ring systems |

| Ring-Closing Metathesis (RCM) | Ruthenium- or molybdenum-catalyzed reaction of a diene to form a cyclic alkene. | Unsaturated heterocyclic or carbocyclic rings |

Design of Bioisosteres and Constrained Scaffolds through this compound Derivatization

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. Fluorine is a well-established bioisostere for hydrogen and the hydroxyl group. nih.gov Its incorporation into the 2-fluorocyclopentan-1-amine scaffold offers several advantages in the design of novel therapeutic agents.

The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate. The high electronegativity of fluorine can also alter the pKa of the nearby amine group, which can be fine-tuned to optimize interactions with the biological target and improve pharmacokinetic properties. Furthermore, the replacement of a hydroxyl group with fluorine can enhance membrane permeability by reducing the number of hydrogen bond donors.

The cyclopentane ring itself provides a constrained scaffold. Unlike flexible aliphatic chains, the five-membered ring limits the number of accessible conformations, which can lead to an increase in binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. Derivatization of the amine group on this rigid, fluorinated scaffold allows for the systematic exploration of the chemical space around a pharmacophore, facilitating structure-activity relationship (SAR) studies. For instance, the amine can be converted to amides, sulfonamides, or ureas to probe different interactions within a receptor's binding pocket. The 1,2,3-triazole motif, known to be a stable bioisostere for amide bonds, can also be incorporated through derivatization of the amine. nih.gov

Table 3: Comparison of Physicochemical Properties of a Hypothetical Amine and its Fluorinated Analog

| Property | Hypothetical Parent (R-CH₂-CH₂-NH₂) | Fluorinated Analog (R-CHF-CH₂-NH₂) | Rationale for Change |

| Lipophilicity (LogP) | Lower | Higher | Fluorine is more lipophilic than hydrogen. |

| pKa of Amine | Higher | Lower | The electron-withdrawing effect of fluorine decreases the basicity of the amine. |

| Metabolic Stability | Lower | Higher | C-F bond is stronger than a C-H bond, blocking metabolic oxidation at that position. |

| Conformational Flexibility | Higher | Lower | The cyclopentane ring restricts free rotation. |

Strategic Application in Divergent Synthesis Methodologies

Divergent synthesis is a powerful strategy for generating libraries of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for such an approach due to the presence of two distinct functional handles: the primary amine and the fluorine atom on a chiral scaffold.

The primary amine is a versatile functional group that can undergo a wide range of chemical transformations. It can be readily acylated, alkylated, sulfonylated, or used in reductive amination reactions to introduce a variety of substituents. This allows for the rapid generation of a large number of analogues with diverse physicochemical properties.

The fluorine atom, while generally unreactive, can influence the reactivity of adjacent functional groups and provides a fixed point of substitution that can be important for biological activity. Furthermore, advanced synthetic methods could potentially allow for the transformation of the C-F bond, although this is generally more challenging.

A divergent synthetic approach starting from this compound could involve an initial set of reactions to modify the amine, followed by further transformations on the newly introduced functional groups. This strategy is highly valuable in drug discovery for the rapid exploration of structure-activity relationships and the optimization of lead compounds. The general principle of divergent synthesis allows for the creation of a multitude of compounds from a single, readily available starting material. nih.gov

Table 4: Examples of Functional Group Interconversions for Divergent Synthesis

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Primary Amine | Acyl chloride, base | Amide |

| Primary Amine | Sulfonyl chloride, base | Sulfonamide |

| Primary Amine | Aldehyde/ketone, reducing agent | Secondary/Tertiary Amine |

| Primary Amine | Isocyanate | Urea |

| Primary Amine | Chloroformate, base | Carbamate |

Computational and Theoretical Investigations of 2 Fluorocyclopentan 1 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecular systems. rsc.orgnih.gov For 2-Fluorocyclopentan-1-amine (B12102073) hydrochloride, these calculations can provide insights into bond lengths, bond angles, charge distribution, and the energies of different molecular orbitals.

The protonation of the amine group to form the hydrochloride salt significantly influences the electronic properties of the molecule. The positively charged ammonium (B1175870) group exerts a strong electron-withdrawing effect, which can impact the adjacent C-N and C-C bonds. Furthermore, the presence of the highly electronegative fluorine atom on the cyclopentane (B165970) ring introduces additional electronic perturbations.

A key aspect to investigate is the "gauche effect," a phenomenon observed in fluorinated alkylammonium salts where the gauche conformer is unusually stable. nih.govbeilstein-journals.org This effect is often attributed to a combination of electrostatic attraction between the positively charged nitrogen and the electronegative fluorine, as well as hyperconjugative interactions. nih.govbeilstein-journals.org DFT calculations can quantify the energetic contributions of these interactions. For instance, in a related compound, 2,2-difluoroethylamine (B1345623) hydrochloride, the conformer with both fluorine atoms in a gauche relationship to the ammonium group is found to be the most stable, a preference largely driven by electrostatic forces even in aqueous solution. beilstein-journals.org

A hypothetical DFT study on 2-Fluorocyclopentan-1-amine hydrochloride would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to accurately capture the electronic effects. beilstein-journals.org The calculated partial atomic charges would be expected to show a significant positive charge on the ammonium group and a negative charge on the fluorine atom, supporting the electrostatic component of the gauche effect.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| Dipole Moment | > 5 D | Indicates a highly polar molecule due to the charged amine and electronegative fluorine. |

| HOMO-LUMO Gap | ~5-7 eV | Reflects the electronic stability and potential for electronic transitions. |

| Partial Charge on N | > +0.5 e | Confirms the strong positive charge localization on the ammonium group. |

| Partial Charge on F | < -0.4 e | Shows the high electronegativity of the fluorine atom. |

Note: The values in this table are hypothetical and serve as illustrative examples of what might be expected from DFT calculations.

Molecular Dynamics Simulations of the Conformational Landscape and Interconversion Barriers

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound over time. nih.gov These simulations can reveal the preferred three-dimensional arrangements of the molecule and the energy barriers associated with transitions between different conformations. nih.gov

The cyclopentane ring itself is not planar and exists in various puckered conformations, such as the envelope and twist forms. The positions of the fluoro and amino substituents (cis or trans) will further influence the conformational preferences. MD simulations can map the potential energy surface of the molecule, identifying the low-energy conformers and the transition states that connect them.

For this compound, a key area of investigation for MD simulations would be the interplay between the ring pucker and the orientation of the substituents. The simulations would likely be performed in a solvent box (e.g., water) to mimic physiological conditions, as solvent interactions can significantly impact conformational equilibria. nih.gov The analysis of the simulation trajectories would involve monitoring key dihedral angles, such as the F-C-C-N angle, to characterize the conformational states.

The interconversion barriers between different conformers can be estimated from the MD simulations, providing insight into the flexibility of the molecule. Lower energy barriers suggest rapid interconversion at room temperature, while higher barriers indicate more rigid structures.

Table 2: Hypothetical Conformational Analysis Data from MD Simulations

| Conformational State | Relative Population (%) | Key Dihedral Angle (F-C-C-N) | Description |

| trans-diaxial-like | 45% | ~180° | Fluorine and amine groups are on opposite sides of the ring in a pseudo-axial orientation. |

| trans-diequatorial-like | 35% | ~60° (gauche) | Fluorine and amine groups are on opposite sides of the ring in a pseudo-equatorial orientation. |

| cis-axial-equatorial-like | 15% | ~60° (gauche) | Fluorine and amine groups are on the same side of the ring. |

| Other | 5% | Variable | Other minor conformations and transition states. |

Note: This data is hypothetical and for illustrative purposes. The actual populations would depend on the specific stereoisomer and simulation conditions.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can be used to predict spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data to validate the computed structures and provide a more detailed interpretation of the spectra. researchgate.netarxiv.org

DFT calculations can predict the vibrational frequencies and intensities of the IR spectrum. researchgate.net For this compound, characteristic peaks would be expected for the N-H stretching of the ammonium group, C-F stretching, and various C-H and C-C vibrations of the cyclopentane ring. By comparing the calculated spectra of different conformers, it may be possible to identify specific vibrational modes that are sensitive to the conformational state of the molecule.

Similarly, NMR chemical shifts and coupling constants can be calculated. The ³J(H,H) and ³J(H,F) coupling constants are particularly valuable as they are dependent on the dihedral angles between the coupled nuclei, providing direct insight into the molecular conformation. beilstein-journals.org For example, the Karplus equation relates the magnitude of the coupling constant to the torsional angle. By comparing the calculated coupling constants for different conformers with experimental values, the predominant conformation in solution can be determined. beilstein-journals.org

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value (gauche conformer) | Predicted Value (anti conformer) | Experimental Value |

| IR: ν(N-H) stretch (cm⁻¹) | 3250 | 3265 | 3258 |

| IR: ν(C-F) stretch (cm⁻¹) | 1080 | 1100 | 1085 |

| NMR: ³J(H,F) (Hz) | 16.8 | 5.5 | 16.4 |

Note: The values are hypothetical and based on trends observed for similar compounds like 2,2-difluoroethylamine hydrochloride. beilstein-journals.org The close match between the predicted gauche conformer and the experimental value for the ³J(H,F) coupling constant would support the prevalence of this conformation.

Elucidation of Structure-Reactivity Relationships through Theoretical Models

Theoretical models, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to understand how the molecular structure of this compound relates to its potential chemical reactivity or biological activity. nih.govnih.gov While a specific QSAR study on this compound is not available, the principles can be applied based on its structural features.

The reactivity of the amine group, for instance, will be influenced by its pKa value, which is in turn affected by the electron-withdrawing fluorine atom. DFT calculations can be used to predict the pKa of the ammonium group, providing a quantitative measure of its acidity. This information is crucial for understanding its behavior in different chemical environments.

Furthermore, the electrostatic potential surface calculated through quantum chemical methods can highlight regions of the molecule that are electron-rich or electron-poor, indicating likely sites for nucleophilic or electrophilic attack. For this compound, the area around the fluorine atom would be expected to be electron-rich, while the protons of the ammonium group would be highly electron-poor and thus acidic.

Theoretical models can also be used to study reaction mechanisms. For example, the mechanism of a potential reaction involving the amine or the C-F bond could be investigated by calculating the structures and energies of transition states and intermediates. This can provide valuable insights into the feasibility and selectivity of different reaction pathways. acs.org

Molecular Interactions with Biological Targets: Mechanistic Insights from 2 Fluorocyclopentan 1 Amine Hydrochloride Scaffolds Preclinical Research

Principles of Molecular Recognition and Binding Mode Analysis

Molecular recognition is fundamental to the interaction between a ligand, such as a derivative of 2-Fluorocyclopentan-1-amine (B12102073) hydrochloride, and its biological target. This process is governed by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. The introduction of a fluorine atom, as in the 2-Fluorocyclopentan-1-amine scaffold, can significantly influence these interactions. Fluorine's high electronegativity can lead to the formation of strong hydrogen bonds with suitable donor groups in a protein's active site and can alter the electronic properties of the molecule, potentially enhancing binding affinity.

Binding mode analysis seeks to elucidate the precise three-dimensional orientation of a ligand within the binding site of its target. Techniques such as computational docking and molecular dynamics simulations are often employed to predict these binding modes. For a molecule like 2-Fluorocyclopentan-1-amine, the cyclopentane (B165970) ring provides a rigid scaffold that limits conformational flexibility, which can be advantageous for binding. The stereochemistry of both the fluorine and amine substituents on the cyclopentane ring would be critical in determining the specific interactions with the target protein. However, without specific studies on this compound, any analysis of its binding mode remains theoretical.

Structure-Activity Relationship (SAR) Studies of 2-Fluorocyclopentan-1-amine Hydrochloride Derivatives in In Vitro Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. For this compound derivatives, SAR studies would typically involve:

Modification of the amine group: Introducing different substituents on the nitrogen atom to probe for additional binding interactions.

Varying the position and stereochemistry of the fluorine atom: To understand its role in binding and target interaction.

Altering the cyclopentane ring: Introducing other functional groups or modifying the ring size to assess the impact on activity.

Unfortunately, a review of publicly accessible scientific literature did not yield specific in vitro SAR data for derivatives of this compound. While many studies describe the SAR of other fluorinated compounds, this specific scaffold appears to be underexplored in published research.

Advanced Analytical Methods for Research on 2 Fluorocyclopentan 1 Amine Hydrochloride

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in pharmaceutical analysis, offering unparalleled precision in mass measurement. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can determine the mass of a molecule with an accuracy of a few parts per million (ppm). This capability is vital for the unambiguous confirmation of a compound's elemental composition.

For 2-Fluorocyclopentan-1-amine (B12102073) hydrochloride, HRMS is used to verify its molecular formula by comparing the experimentally measured exact mass of the protonated molecule, [C₅H₁₀FN+H]⁺, with its theoretically calculated mass. The high mass accuracy of HRMS allows it to distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive structural confirmation. nih.gov

Furthermore, HRMS serves as a powerful tool for purity assessment. It can detect and identify trace-level impurities, degradation products, or by-products from the synthesis, even if they are present in complex mixtures. By analyzing the full scan mass spectrum, researchers can identify ions corresponding to potential impurities and subsequently use tandem mass spectrometry (MS/MS) to elucidate their structures.

Table 1: HRMS Data for 2-Fluorocyclopentan-1-amine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₀FN | nih.gov |

| Monoisotopic Mass | 103.079727485 Da | nih.gov |

| Molecular Weight of Hydrochloride Salt | 139.6 g/mol | cymitquimica.com |

| Technique | Electrospray Ionization (ESI) | Common for polar molecules |

| Expected Ion | [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For a compound with multiple stereocenters like 2-Fluorocyclopentan-1-amine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is essential.

¹H NMR: Proton NMR provides information about the electronic environment of each hydrogen atom and their spatial relationships. The chemical shifts (δ) of the protons on the cyclopentane (B165970) ring, the splitting patterns, and the coupling constants (J-values) between adjacent protons are used to determine the relative stereochemistry (cis or trans) of the fluorine and amine substituents.

¹³C NMR: Carbon-13 NMR reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon is indicative of its functional group and hybridization. Furthermore, the coupling between the fluorine atom and the carbon atoms (¹JCF, ²JCF, etc.) provides crucial information for assigning the carbon signals and confirming the position of the fluorine substituent.

¹⁹F NMR: As fluorine-19 has a natural abundance of 100% and high sensitivity, ¹⁹F NMR is an exceptionally informative technique for fluorinated compounds. nih.gov It provides a direct probe of the fluorine atom's local environment. The chemical shift of the fluorine signal and its coupling to nearby protons (JHF) are highly sensitive to the molecule's stereochemistry. This makes ¹⁹F NMR a critical tool for distinguishing between different stereoisomers of this compound. nih.gov

Table 2: Predicted NMR Data Ranges for 2-Fluorocyclopentan-1-amine Scaffold

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H | 1.5 - 4.5 | Proton environments, H-H and H-F coupling constants, stereochemistry |

| ¹³C | 20 - 95 | Carbon skeleton, C-F coupling constants, position of substituents |

Note: Predicted ranges are based on data from analogous cyclopentane and fluoro-amine structures. nih.govchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at an atomic level. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can obtain precise measurements of bond lengths, bond angles, and torsional angles. This technique provides an unambiguous determination of the compound's absolute and relative stereochemistry, confirming the spatial arrangement of the fluorine and amine groups on the cyclopentane ring.

In pharmaceutical sciences, the formation of co-crystals—crystalline structures containing the active pharmaceutical ingredient and a co-former in a stoichiometric ratio—is a widely used strategy to improve physicochemical properties like solubility and stability. researchgate.net X-ray crystallography is essential for characterizing these new solid forms. researchgate.net Both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are employed. While SCXRD provides the complete crystal structure, PXRD is a valuable tool for routine analysis, polymorph screening, and confirming the formation of a new co-crystal phase, as the diffraction pattern is unique to a specific crystalline lattice. researchgate.netmdpi.com

Table 3: Structural Parameters Determined by X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |

| Bond Lengths & Angles | The distances between atoms and the angles between bonds, defining molecular geometry. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |

Chromatographic Techniques for Separation and Quantification of Stereoisomers

This compound exists as four possible stereoisomers due to its two chiral centers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The separation and quantification of these individual isomers are critical, as they may exhibit different pharmacological activities. Chromatographic techniques, particularly those employing chiral stationary phases (CSPs), are the primary methods for achieving this separation.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating stereoisomers. nih.gov In chiral chromatography, the stationary phase is modified with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for each stereoisomer, allowing for their separation and subsequent quantification. The area of each peak in the chromatogram is proportional to the concentration of the corresponding isomer, enabling the determination of enantiomeric excess (ee) or diastereomeric ratio (dr).

Common CSPs are based on derivatives of polysaccharides (like cellulose (B213188) or amylose), cyclodextrins, or proteins. nih.gov The development of a successful separation method often involves screening different chiral columns and optimizing mobile phase composition and temperature to achieve baseline resolution of all four stereoisomers. nih.gov

Table 4: Chromatographic Methods for Stereoisomer Separation

| Technique | Chiral Stationary Phase (CSP) Type | Principle of Separation |

|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |

| Chiral GC | Cyclodextrin derivatives (e.g., per-O-methyl-β-cyclodextrin) | Enantioselective inclusion into the chiral cavity of the cyclodextrin. nih.gov |

Future Prospects and Emerging Research Avenues for 2 Fluorocyclopentan 1 Amine Hydrochloride

Exploration of Unconventional Synthetic Methodologies for Fluorinated Amines

The development of novel and efficient methods for the synthesis of fluorinated amines is a critical area of research. While traditional fluorination techniques often involve harsh reagents and limited substrate scope, emerging methodologies offer milder conditions and greater functional group tolerance, opening new avenues for the synthesis of complex molecules like 2-Fluorocyclopentan-1-amine (B12102073) hydrochloride.

One promising approach is deconstructive fluorination . This strategy involves the carbon-carbon bond cleavage of cyclic amines to generate mono- or difluorinated acyclic amine derivatives. For instance, the silver-mediated ring-opening fluorination of saturated nitrogen heterocycles using reagents like Selectfluor® can establish cyclic amines as synthons for amino alkyl radicals, providing a novel route to fluorinated amine building blocks. This method offers a pathway to transform readily available cyclic amine precursors into more complex, fluorinated structures.

Another significant advancement lies in the field of photoredox catalysis . This technique utilizes visible light to initiate radical-based transformations under mild conditions. Photoredox catalysis has been successfully employed for the synthesis of γ-fluorinated amides and amines through a distal C-H functionalization approach involving an amidyl radical. The ability to selectively functionalize C-H bonds at a distance offers a powerful tool for the late-stage introduction of fluorine into complex molecules, a highly desirable feature in drug discovery.

These unconventional methods represent a paradigm shift in the synthesis of fluorinated amines. Their application to the synthesis of 2-Fluorocyclopentan-1-amine and its analogs could lead to more efficient, scalable, and environmentally benign manufacturing processes.

| Synthetic Methodology | Key Features | Potential Advantages for 2-Fluorocyclopentan-1-amine Synthesis |

| Deconstructive Fluorination | C-C bond cleavage of cyclic amines; Silver-mediated; Use of Selectfluor® | Access from different cyclic amine precursors; Potential for stereocontrol. |

| Photoredox Catalysis | Visible light-mediated; Radical-based transformations; Mild reaction conditions | High functional group tolerance; Late-stage fluorination potential. |

Development of Advanced Derivatives with Precisely Tuned Reactivity

The development of advanced derivatives of 2-Fluorocyclopentan-1-amine hydrochloride with precisely tuned reactivity is a key area for future research. The electronic properties of the cyclopentane (B165970) ring and the amine functionality can be modulated by introducing various substituents, leading to derivatives with tailored biological activities and chemical properties.

For example, the synthesis of fluorinated cyclopropane (B1198618) derivatives of 2-phenylcyclopropylmethylamine has led to the identification of selective serotonin (B10506) 2C (5-HT2C) receptor agonists. nih.gov This highlights the potential of using fluorinated alicyclic amines as scaffolds for developing highly selective therapeutic agents. Future research could focus on creating derivatives of this compound with additional functional groups to explore their potential as enzyme inhibitors, ion channel modulators, or G-protein coupled receptor (GPCR) ligands.

| Derivative Design Strategy | Desired Outcome | Potential Application |

| Substitution on Cyclopentane Ring | Tuned pKa, lipophilicity, and conformation | Optimization of pharmacokinetic and pharmacodynamic properties. |

| Introduction of Pharmacophores | Enhanced binding affinity and selectivity for specific biological targets | Development of novel therapeutic agents. |

| Stereochemical Control | Isolation and testing of specific stereoisomers | Improved potency and reduced off-target effects. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable production. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for telescoped multi-step syntheses.

The synthesis of fluorinated compounds, which can involve hazardous reagents and exothermic reactions, is particularly well-suited for flow chemistry. For instance, a continuous-flow process for the synthesis of racemic fluorinated α-amino acids from fluorinated amines has been developed, demonstrating the feasibility of producing these valuable building blocks on a larger scale. This process involves a photooxidative cyanation followed by an acid-mediated nitrile hydrolysis, all performed in a continuous-flow reactor.

Automated synthesis platforms can be coupled with flow reactors to enable the rapid generation of libraries of 2-Fluorocyclopentan-1-amine derivatives. This high-throughput synthesis capability is invaluable for structure-activity relationship (SAR) studies in drug discovery and for the optimization of material properties. The automated synthesis of compounds like the anti-inflammatory drug Celecoxib and the anti-fungal agent 5-Fluorocytosine has already been demonstrated using flow technology.

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, potential for automation. | Safer handling of fluorinating agents, efficient production of the target compound and its derivatives. |

| Automated Synthesis | High-throughput library generation, rapid optimization of reaction conditions. | Accelerated discovery of new derivatives with desired properties. |

Broader Implications in Chemical Biology, Materials Science, and Agrochemical Research

The unique structural and electronic properties of this compound suggest its potential for broad applications in chemical biology, materials science, and agrochemical research. The strategic placement of the fluorine atom can significantly influence the biological activity and material properties of molecules incorporating this scaffold.

In chemical biology and medicinal chemistry , fluorinated compounds are widely used to enhance metabolic stability, binding affinity, and cell permeability. The introduction of fluorine can productively influence conformation and pKa, which are critical parameters for drug design. Fluorinated alicyclic amines, in particular, are attractive fragments for drug discovery due to their three-dimensional structure and novel chemical space they occupy. Derivatives of this compound could be explored as novel scaffolds for a wide range of therapeutic targets.

In materials science , the incorporation of fluorine is a well-established strategy to create materials with unique properties such as high thermal stability, chemical resistance, and low surface energy. Fluorine-rich poly(arylene amine) membranes have been developed for the separation of aliphatic hydrocarbons. It is conceivable that derivatives of 2-Fluorocyclopentan-1-amine could be used as monomers or building blocks for the synthesis of novel fluorinated polymers with tailored properties for applications in electronics, coatings, and advanced separation technologies.

In agrochemical research , fluorinated compounds play a crucial role, with a significant percentage of modern pesticides containing fluorine. The introduction of fluorine can enhance the efficacy and selectivity of herbicides, fungicides, and insecticides. The 2-Fluorocyclopentan-1-amine scaffold could be incorporated into new agrochemical candidates to improve their biological activity and environmental profile.

| Field of Application | Potential Role of this compound Derivatives |

| Chemical Biology/Medicinal Chemistry | Scaffolds for novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. |

| Materials Science | Monomers for high-performance fluoropolymers with enhanced thermal and chemical stability. |

| Agrochemical Research | Building blocks for next-generation pesticides with increased efficacy and selectivity. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Fluorocyclopentan-1-amine hydrochloride with high purity?

- Methodology : Synthesis typically involves nucleophilic substitution of a fluorinated cyclopentane precursor with an amine group, followed by salt formation using hydrochloric acid. For example, analogous methods for arylcyclohexylamines (e.g., Fluorexetamine hydrochloride) use controlled reaction conditions (e.g., temperature, solvent polarity) to optimize yield. Purification via recrystallization or column chromatography ensures ≥98% purity, as validated by certificates of analysis for similar compounds .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use multi-technique validation:

- GC-MS : Identify volatile impurities using a DB-5MS column and electron ionization.

- FTIR-ATR : Confirm functional groups (e.g., C-F stretch at ~1100 cm⁻¹, NH₂ deformation).

- HPLC-TOF : Quantify purity with a C18 column and acetonitrile/water mobile phase. Batch-specific certificates of analysis for reference standards provide benchmark data .

Q. What storage conditions ensure the long-term stability of this compound?

- Methodology : Store at -20°C in airtight, light-protected containers. Stability studies on arylcyclohexylamine hydrochlorides (e.g., Fluorexetamine) confirm ≥5-year stability under these conditions. Monitor degradation via periodic HPLC analysis to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Methodology : AI-driven synthesis platforms (e.g., Reaxys, Pistachio) analyze reaction databases to predict feasible pathways. For fluorinated amines, models prioritize nucleophilic substitution or ring-opening reactions. Validate predictions with small-scale experiments, adjusting catalysts (e.g., Pd/C for hydrogenation) or solvents (e.g., DMF for polar aprotic conditions) .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated cyclopentylamine derivatives?

- Methodology : Systematically vary reaction parameters:

- Catalysts : Compare Pd(OAc)₂ vs. CuI in cross-coupling steps.

- Solvents : Test polar aprotic (e.g., DMSO) vs. non-polar (e.g., toluene) media.

- Temperature : Optimize via Arrhenius plots (e.g., 60–100°C for cyclization). Use DOE (Design of Experiments) to identify critical factors and replicate high-yield conditions .

Q. How to design experiments to study the stereochemical effects of fluorine substitution on cyclopentane rings?

- Methodology : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and analyze using:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol mobile phase.

- NMR : Apply Mosher’s method with (R)- and (S)-MPA esters to assign configurations. Computational docking studies (e.g., AutoDock Vina) can correlate stereochemistry with biological activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported stability data for fluorinated amine hydrochlorides?

- Methodology : Investigate variables:

- Purity : Impurities (e.g., free amine) accelerate degradation. Validate via LC-MS.

- Storage : Compare stability at -20°C vs. 4°C using accelerated aging studies (40°C/75% RH).

- Analytical methods : Cross-validate HPLC and Karl Fischer titration to rule out moisture interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.